molecular formula C15H13ClF4N2O2 B2607449 N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide CAS No. 1009713-15-8

N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide

Cat. No.: B2607449
CAS No.: 1009713-15-8
M. Wt: 364.72
InChI Key: XSGHPWWFLHERDM-FNORWQNLSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and material science. This compound features a pyrrolidine ring, a trifluoromethyl group, and a chloro-fluorophenyl moiety, which contribute to its distinct chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release .

Mode of Action

This compound: acts as a positive allosteric modulator (PAM) of the mGlu4 receptor . This means that it enhances the receptor’s response to its natural ligand, glutamate, leading to an increase in the receptor’s activity .

Biochemical Pathways

The activation of mGlu4 by This compound affects several biochemical pathways. These include the inhibition of cyclic AMP production, modulation of ion channels, and regulation of protein kinases . The downstream effects of these pathways contribute to the overall physiological response to the compound .

Pharmacokinetics

The pharmacokinetic properties of This compound are suitable for in vivo applications . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties influence its bioavailability, which is a critical factor in its efficacy .

Result of Action

The molecular and cellular effects of This compound ’s action are primarily due to its modulation of mGlu4 activity . This can lead to changes in neuronal excitability and synaptic transmission, which may have therapeutic implications in conditions such as Parkinson’s disease .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. These include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with the Chloro-fluorophenyl Moiety: The final step involves coupling the pyrrolidine derivative with the 3-chloro-4-fluorophenyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the trifluoro-3-oxobut-1-enyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the bioactivity and metabolic stability of pharmaceutical compounds.

Medicine

In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide: shares similarities with other trifluoromethylated pyrrolidine derivatives.

    This compound: can be compared to compounds like this compound.

Uniqueness

The unique combination of a trifluoromethyl group, a pyrrolidine ring, and a chloro-fluorophenyl moiety distinguishes this compound from others

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF4N2O2/c16-10-8-9(3-4-11(10)17)21-14(24)12-2-1-6-22(12)7-5-13(23)15(18,19)20/h3-5,7-8,12H,1-2,6H2,(H,21,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGHPWWFLHERDM-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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